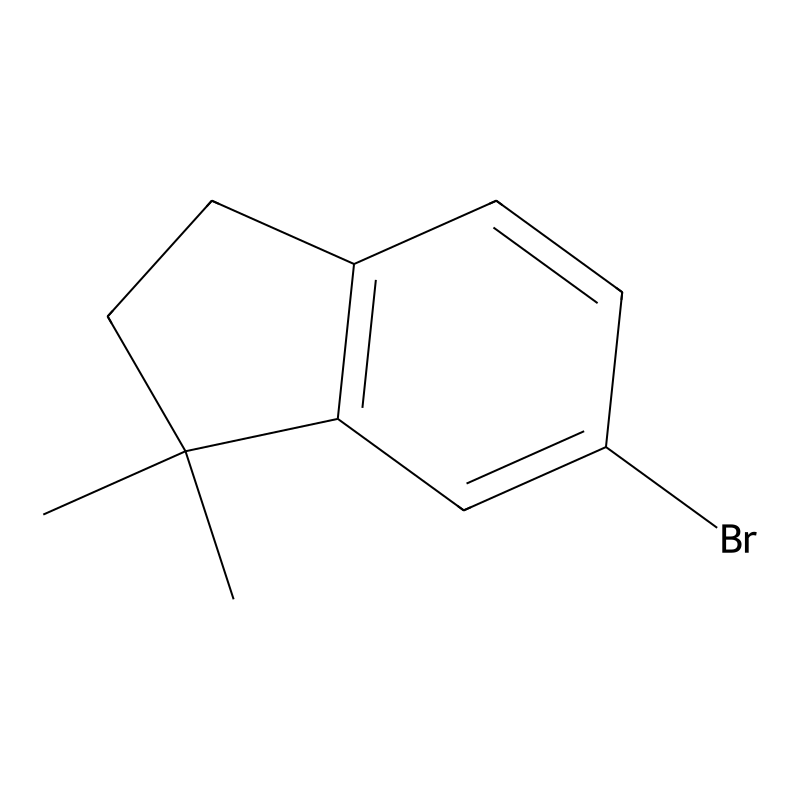

6-Bromo-1,1-dimethylindane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Bromo-1,1-dimethylindane is a brominated derivative of 1,1-dimethylindane, a bicyclic compound characterized by a fused indane structure. The presence of the bromine atom at the 6-position introduces unique chemical properties and reactivity patterns. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural features that allow for various functionalizations.

The chemical reactivity of 6-bromo-1,1-dimethylindane primarily involves electrophilic substitution reactions, typical of brominated aromatic compounds. The bromine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Additionally, the compound can undergo dehydrohalogenation to form alkenes or further bromination under specific conditions. For instance, reactions involving N-bromosuccinimide (NBS) have been reported to yield various dibrominated products from 1,1-dimethylindene and its derivatives .

Synthesis of 6-bromo-1,1-dimethylindane typically involves bromination of 1,1-dimethylindene or its derivatives. Common methods include:

- Electrophilic Bromination: Using elemental bromine or N-bromosuccinimide in non-polar solvents like carbon tetrachloride.

- Regiospecific Reactions: Utilizing tribromide anions to selectively form the desired brominated product under controlled conditions .

For example, a method described involves treating 1,1-dimethylindene with bromine in chloroform to yield a mixture of isomers that can be separated through distillation .

6-Bromo-1,1-dimethylindane finds applications primarily in organic synthesis as an intermediate for producing more complex molecules. Its structure allows for further derivatization, making it useful in developing pharmaceuticals and agrochemicals. Additionally, the compound may serve as a building block for materials science applications due to its unique electronic properties.

Several compounds exhibit structural similarities to 6-bromo-1,1-dimethylindane. Below is a comparison highlighting their uniqueness:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| 1,1-Dimethylindane | No halogen substituent | Base structure for further modifications |

| 2-Bromo-1,1-dimethylindane | Bromine at position 2 | Increased reactivity compared to unsubstituted form |

| 3-Bromo-1,1-dimethylindane | Bromine at position 3 | Different regioselectivity in reactions |

| 2,3-Dibromo-1,1-dimethylindene | Two bromines at positions 2 and 3 | Enhanced biological activity potential |

6-Bromo-1,1-dimethylindane is unique due to its specific substitution pattern and potential for diverse chemical transformations not present in simpler analogs.

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 6-bromo-1,1-dimethylindane through analysis of both carbon-13 and proton nuclear magnetic resonance spectra. The compound exhibits characteristic spectral patterns arising from its unique indane scaffold with bromine substitution and geminal dimethyl substitution [1] [2].

Carbon-13 Nuclear Magnetic Resonance Characteristics

The carbon-13 nuclear magnetic resonance spectrum of 6-bromo-1,1-dimethylindane displays distinct chemical shift regions corresponding to different carbon environments within the molecule. The quaternary carbon center at position 1, bearing the two methyl substituents, appears in the region of 40-50 parts per million, consistent with saturated quaternary carbons adjacent to aromatic systems [2] [3]. The methylene carbons at positions 2 and 3 exhibit chemical shifts between 25-35 parts per million, with the carbon at position 3 typically appearing slightly downfield due to its proximity to the aromatic ring system [1] [3].

The aromatic carbons display characteristic chemical shifts in the 120-150 parts per million region, with the quaternary aromatic carbons at positions 3a and 7a appearing further downfield compared to the protonated aromatic carbons [4] [2]. The carbon bearing the bromine substituent at position 6 exhibits a distinctive upfield shift, typically appearing around 105-125 parts per million, reflecting the electronegative influence of the bromine atom [1]. The geminal dimethyl groups attached to the quaternary center appear as equivalent carbons in the 25-35 parts per million region due to their symmetrical environment [1] [3].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum reveals characteristic multiplicity patterns and chemical shifts that provide detailed structural confirmation. The aromatic protons appear in the typical aromatic region between 6.9-7.8 parts per million, with the proton adjacent to the bromine substituent often displaying altered chemical shifts due to the electronegative influence of the halogen [5] [6]. The methylene protons at positions 2 and 3 appear as complex multiplets in the 2.5-3.3 parts per million region, reflecting their diastereotopic nature and coupling with adjacent carbons [1] [7].

The geminal dimethyl groups produce characteristic singlets in the 1.2-1.5 parts per million region, appearing as equivalent due to rapid rotation around the carbon-carbon bond [1] [7]. Nuclear Overhauser effect spectroscopy experiments can provide additional structural confirmation through spatial proximity relationships between protons in different parts of the molecule [8].

Infrared Spectral Signatures

Infrared spectroscopy of 6-bromo-1,1-dimethylindane provides characteristic vibrational fingerprints that confirm the presence of specific functional groups and structural features within the molecule. The technique reveals distinct absorption bands corresponding to carbon-hydrogen stretching, aromatic ring vibrations, and carbon-bromine bonding interactions [9] [10].

Aromatic Vibrational Modes

The aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 wavenumbers, specifically between 3000-3100 reciprocal centimeters, which is characteristic of aromatic compounds and distinguishes them from saturated carbon-hydrogen bonds [9] [11]. Multiple bands in the 1450-1600 reciprocal centimeters region correspond to aromatic carbon-carbon stretching vibrations, with typically two strong bands appearing around 1500 and 1600 reciprocal centimeters representing the complex molecular motions of the benzene ring system [9] [12].

The aromatic carbon-hydrogen out-of-plane bending vibrations appear in the 675-900 reciprocal centimeters region, with the specific pattern being diagnostic of the substitution pattern on the aromatic ring [9] [11]. For monosubstituted aromatic compounds like 6-bromo-1,1-dimethylindane, characteristic bands appear that can help confirm the substitution pattern [11].

Aliphatic and Halogen-Related Vibrations

The aliphatic carbon-hydrogen stretching vibrations from the geminal dimethyl groups appear as strong absorptions in the 2850-3000 reciprocal centimeters region, with multiple bands reflecting the presence of both symmetric and asymmetric stretching modes [12] [13]. The methyl deformation vibrations contribute to medium-intensity bands in the 1350-1470 reciprocal centimeters region [14] [12].

The carbon-bromine stretching vibration typically appears as a variable intensity band in the 500-800 reciprocal centimeters region, though it is often weak and can be difficult to assign definitively due to its location in the fingerprint region of the spectrum [15] [13]. Additional bands in the fingerprint region below 1400 reciprocal centimeters provide a unique molecular fingerprint that can be used for compound identification [12] [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 6-bromo-1,1-dimethylindane under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition. The presence of bromine introduces distinctive isotope patterns that are diagnostic for brominated organic compounds [16] [17].

Molecular Ion and Isotope Patterns

The molecular ion peak appears at mass-to-charge ratio 241 for the compound containing bromine-79, with a corresponding peak at mass-to-charge ratio 243 for molecules containing bromine-81 [17] [18]. These peaks appear in approximately equal intensity due to the natural abundance ratio of bromine isotopes, creating the characteristic 1:1 molecular ion to molecular ion plus 2 pattern that is diagnostic for monobrominated compounds [17] [19].

The relative intensity of the molecular ion peak is typically moderate to strong in brominated aromatic compounds due to the stabilizing influence of the aromatic ring system and the relatively stable nature of the molecular ion [20] [21]. Additional isotope peaks may be observed at molecular ion plus 1, corresponding to carbon-13 containing molecules, though these are of much lower intensity [22] [18].

Fragmentation Mechanisms

The primary fragmentation pathways involve loss of methyl radicals from the quaternary center, producing ions at mass-to-charge ratios 226 and 228 corresponding to loss of 15 mass units from both bromine-containing isotopomers [17] [21]. Sequential loss of both methyl groups can occur, leading to fragments at mass-to-charge ratios 211 and 213 [21]. The base peak region typically appears between mass-to-charge ratios 105-160, corresponding to various aromatic fragments formed through complex rearrangement processes [21] [18].

Characteristic fragments include the tropylium ion at mass-to-charge ratio 91, formed through benzylic rearrangement processes common in aromatic systems [21]. The retention of the bromine atom in various fragments produces paired peaks separated by 2 mass units, maintaining the characteristic isotope pattern throughout the fragmentation process [16] [18]. Alpha cleavage adjacent to the aromatic ring can produce stabilized carbocations that appear as significant peaks in the mass spectrum [21].

X-ray Diffraction Analysis of Crystal Structures

X-ray crystallography provides the ultimate structural confirmation for 6-bromo-1,1-dimethylindane through determination of precise atomic positions, bond lengths, and molecular conformations in the solid state. The technique reveals detailed information about molecular geometry, crystal packing arrangements, and intermolecular interactions [23] [24].

Molecular Geometry and Conformational Analysis

Single crystal X-ray diffraction analysis reveals the three-dimensional molecular structure with precise bond lengths and angles. The indane framework adopts its characteristic conformation with the five-membered ring displaying envelope or half-chair conformations typical of cyclopentane derivatives [1] [23]. The aromatic ring maintains planarity, while the saturated ring portion exhibits puckering that minimizes steric interactions [23] [25].

The bromine substituent influences the local molecular geometry through both steric and electronic effects, potentially affecting the conformation of the five-membered ring and the orientation of the geminal dimethyl groups [25] [26]. Bond lengths involving the brominated carbon are typically elongated compared to unsubstituted aromatic carbons due to the larger size of the bromine atom [26].

Crystal Packing and Intermolecular Interactions

The crystal structure analysis reveals how individual molecules pack in the solid state and the nature of intermolecular interactions that stabilize the crystal lattice. Brominated aromatic compounds often exhibit halogen bonding interactions, where the bromine atom acts as an electron acceptor in directional interactions with electron-rich regions of neighboring molecules [27] [26].

Aromatic stacking interactions between indane ring systems can contribute to crystal stability, with the specific packing arrangement depending on the balance between various intermolecular forces [23] [25]. The geminal dimethyl groups may participate in weak carbon-hydrogen to pi interactions or van der Waals contacts that influence the overall crystal packing [25] [26]. Analysis of the crystal packing can provide insights into physical properties such as melting point, solubility, and mechanical properties of the crystalline material [23] [24].